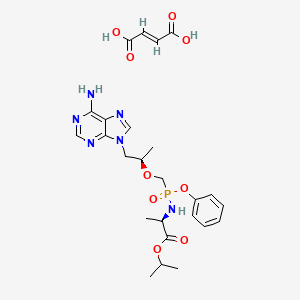

Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is a complex organic compound with significant applications in the pharmaceutical industry. It is known for its antiviral properties and is often used in the treatment of various viral infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate involves multiple steps. One common method includes the reaction of Ph-PMPA with thionyl chloride in isopropyl acetate at 80°C for 2 hours. This is followed by the addition of sulfolane and further stirring at 80°C for 24-72 hours. The resulting mixture is then cooled, and the volatile constituents are removed by distillation under reduced pressure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes rigorous quality control measures to maintain the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, isopropyl acetate, and sulfolane. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with thionyl chloride produces a mixture of chlorides, which can be further processed to obtain the desired compound .

Scientific Research Applications

Antiviral Activity

Tenofovir Alafenamide Fumarate is utilized as an antiviral medication. It functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. The compound is converted into Tenofovir inside the body, which then exerts its therapeutic effects.

Treatment Regimens

The compound is often included in combination therapy regimens for HIV treatment. It has been shown to be effective in both treatment-naive and treatment-experienced patients. Clinical studies have demonstrated that it can achieve viral suppression with fewer side effects compared to older formulations like Tenofovir Disoproxil Fumarate.

Efficacy in HIV Treatment

A pivotal study published in the Journal of Medicine showed that patients receiving Tenofovir Alafenamide Fumarate achieved a higher rate of virologic suppression compared to those on Tenofovir Disoproxil Fumarate after 48 weeks of treatment. The study highlighted a significant reduction in renal and bone mineral density side effects, making it a preferred option for long-term therapy .

Hepatitis B Management

In patients with chronic Hepatitis B, Tenofovir Alafenamide Fumarate demonstrated comparable efficacy to other antiviral agents while showing a more favorable safety profile. A clinical trial indicated that the compound effectively reduced viral loads and improved liver function tests without significant adverse effects .

Comparative Data Table

| Feature | Tenofovir Alafenamide | Tenofovir Disoproxil |

|---|---|---|

| Dosage | Lower (25 mg/day) | Higher (300 mg/day) |

| Renal Toxicity | Lower incidence | Higher incidence |

| Bone Density Impact | Minimal | Significant |

| Virologic Suppression Rate | Higher | Moderate |

| Indications | HIV, Hepatitis B | HIV |

Mechanism of Action

The compound exerts its effects by targeting specific viral enzymes, inhibiting their activity, and preventing the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication. By inhibiting these enzymes, the compound effectively reduces the viral load in the body .

Comparison with Similar Compounds

Similar Compounds

Tenofovir Alafenamide: Another antiviral compound with a similar structure and mechanism of action.

Bisoprolol Fumarate: Although primarily used as a beta-blocker, it shares some structural similarities with Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate.

Uniqueness

Isopropyl ((S)-(((®-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate is unique due to its specific antiviral properties and its ability to inhibit viral replication effectively. Its structure allows it to target viral enzymes with high specificity, making it a valuable compound in antiviral therapy .

Biological Activity

Isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate, commonly referred to as Tenofovir Alafenamide (TAF), is a prodrug of Tenofovir, an antiviral medication primarily used in the treatment of HIV and hepatitis B. This article delves into the biological activity of TAF, highlighting its pharmacokinetics, mechanisms of action, efficacy in clinical settings, and potential side effects.

- Molecular Formula : C25H33N6O9P

- Molecular Weight : 592.54 g/mol

- CAS Number : 379270-38-9

TAF is designed to enhance the delivery of Tenofovir to target cells while minimizing systemic exposure. Once administered, TAF is rapidly converted to Tenofovir by intracellular enzymes. The active form then inhibits the reverse transcriptase enzyme of HIV, preventing viral replication. This selective activation leads to lower plasma concentrations of Tenofovir compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), which reduces the risk of renal and bone toxicity associated with higher systemic levels of the drug .

Pharmacokinetics

The pharmacokinetic profile of TAF demonstrates several advantages over TDF:

| Parameter | TAF | TDF |

|---|---|---|

| Bioavailability | Higher (more effective at lower doses) | Lower (requires higher doses) |

| Half-life | Approximately 12 hours | Approximately 17 hours |

| Plasma Concentration | Lower peak concentrations | Higher peak concentrations |

| Renal Clearance | Reduced risk of nephrotoxicity | Higher risk of nephrotoxicity |

Clinical Efficacy

Numerous clinical trials have established the efficacy of TAF in treating HIV:

- Study on HIV Treatment : A pivotal study demonstrated that TAF was as effective as TDF in achieving viral suppression in treatment-naive patients after 48 weeks . The study showed that 92% of patients receiving TAF achieved an undetectable viral load compared to 90% in the TDF group.

- Long-term Safety and Efficacy : Longitudinal studies indicate that TAF maintains its antiviral efficacy over extended periods while exhibiting a more favorable safety profile concerning bone mineral density and renal function .

- Hepatitis B Treatment : TAF has also shown promise in treating chronic hepatitis B infection, with studies indicating significant reductions in viral load and improved liver function tests .

Side Effects and Considerations

While TAF is generally well-tolerated, some side effects have been reported:

- Common Side Effects : Nausea, diarrhea, headache.

- Serious Risks : Although lower than with TDF, there remains a potential risk for renal impairment and bone density loss, particularly in patients with pre-existing conditions.

Case Studies

- Case Study on Renal Function : A cohort study involving patients transitioning from TDF to TAF showed a significant improvement in renal function markers (e.g., creatinine clearance) after switching medications .

- Bone Health Assessment : A longitudinal analysis indicated that patients on TAF experienced less bone mineral density loss compared to those on TDF over a two-year period, suggesting a safer profile for long-term use .

Properties

Molecular Formula |

C25H33N6O9P |

|---|---|

Molecular Weight |

592.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;propan-2-yl (2R)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C21H29N6O5P.C4H4O4/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16-,33?;/m1./s1 |

InChI Key |

MEJAFWXKUKMUIR-JDYQBAINSA-N |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.